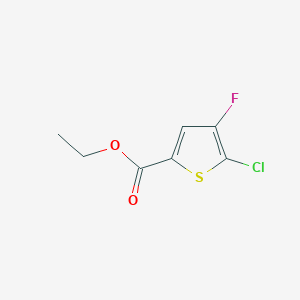
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and an ethyl ester group at the 2nd position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-fluorothiophene-2-carboxylate typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the thiophene ring can be achieved through halogenation reactions. For instance, thiophene can be treated with chlorine and fluorine sources under controlled conditions to obtain the desired halogenated thiophene derivative.
Esterification: The carboxyl group at the 2nd position of the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of ethyl 5-chloro-4-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. In material science, the compound’s electronic properties are exploited to develop advanced materials with desirable characteristics.
相似化合物的比较
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-chloro-4-methylthiophene-2-carboxylate: Contains a methyl group instead of fluorine.
Ethyl 5-chloro-4-fluorothiophene-3-carboxylate: The carboxylate group is at the 3rd position instead of the 2nd.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
属性
分子式 |
C7H6ClFO2S |
|---|---|
分子量 |
208.64 g/mol |
IUPAC 名称 |
ethyl 5-chloro-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6ClFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
InChI 键 |
QETGTYVQMFBPBG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















